

Fundamental Properties and Buffering Mechanism

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Compound Focus: Hepps

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HEPPS is a **zwitterionic buffer** from the group of "Good's buffers" [1] [2]. Its mechanism of action is rooted in its chemical structure, which allows it to effectively maintain a stable pH in a solution, which is crucial for various enzymatic reactions and protein studies [3] [2].

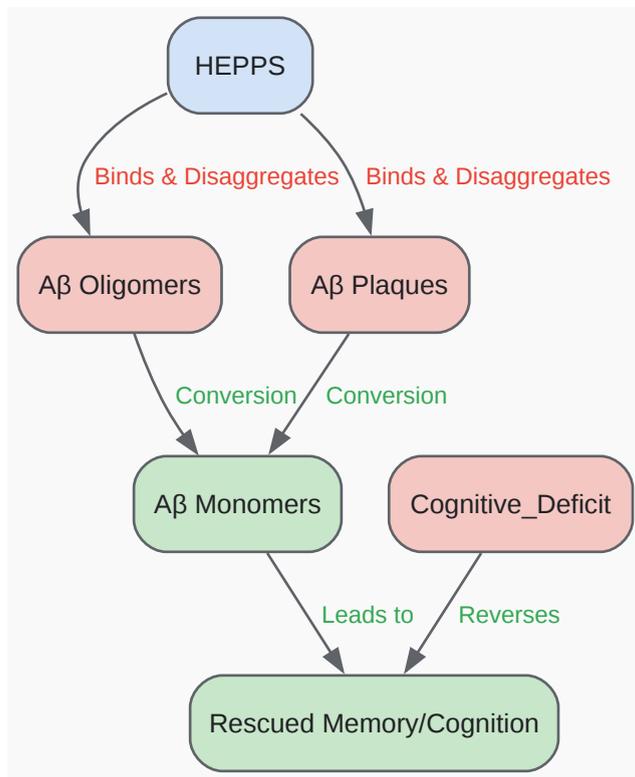
The table below summarizes its core chemical and buffering properties:

Property	Specification
IUPAC Name	3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid [1]
Chemical Formula	$C_9H_{20}N_2O_4S$ [4] [5]
Molecular Weight	$252.33 \text{ g}\cdot\text{mol}^{-1}$ [1] [3] [4]
pKa (at 25°C)	8.00 [1] [4]
Useful pH Range	7.3 - 8.7 [3] [5] [2]
Appearance	White to off-white crystalline powder [3] [4] [2]
Solubility in Water	~233 mg/mL (924.70 mM) [3] or 24 g/100 mL [2]

As a zwitterion, the **HEPPS** molecule contains both a positively charged ammonium group and a negatively charged sulfonate group within the same molecule. When the pH of the solution is below its pKa, the piperazine nitrogen accepts a proton, making the molecule act as a weak acid. When the pH is above its pKa, the molecule donates a proton, acting as a weak base. This allows **HEPPS** to effectively **absorb excess H⁺ or OH⁻ ions**, maintaining a stable pH in the physiologically critical range of 7.3 to 8.7 [3] [5] [2].

Therapeutic Action in Alzheimer's Disease Research

HEPPS has demonstrated a significant therapeutic mechanism of action in Alzheimer's disease research, directly targeting the hallmark pathology of the condition.



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This mechanism is supported by specific experimental data:

Experimental Context

HEPPS Application & Outcome

| **In Vitro (HT-22 cell line)** | **Concentration:** 25 μ M. **Incubation Time:** 7 days. **Result:** Bound to amyloid- β aggregates, converting them into monomers. This reduced the formation of toxic oligomers and plaques, and rescued cell damage induced by amyloid- β [3]. | | **In Vivo (APP/PS1 transgenic mice)** | **Dosage:** 30 mg/kg/day. **Administration:** Orally, in drinking water. **Duration:** 3.5 months. **Result:** Reduced A β oligomer and plaque deposition in the brain, improved contextual fear memory, and rescued spatial reference and working memory deficits [1] [3]. |

HEPPS is orally active and can penetrate the blood-brain barrier, which is essential for its direct action in the central nervous system [3]. This disaggregation mechanism has also been leveraged to develop blood diagnostics for Alzheimer's, as **HEPPS** can dissociate A β oligomers in human plasma samples, making the biomarker detectable [1].

Other Key Research Applications

Beyond its therapeutic potential, **HEPPS** is a versatile tool in laboratory science due to its inert nature.

- **Cell Culture:** Used to stabilize pH in cell culture media, especially where CO₂ control is difficult. It is considered suitable for mammalian cell culture and is "cell culture tested" [6] [4] [2].
- **Biochemistry & Molecular Biology:** Employed in techniques requiring a stable pH in its effective range.
 - **Western Blotting:** **HEPPS**-based buffers are efficient for the fast semidry transfer of proteins onto nitrocellulose membranes [7].
 - **Isoelectric Focusing:** Serves as a separator in ultrathin gels to enhance resolution [4].
- **Clinical Media & Saline Solutions:** Its zwitterionic nature and performance in isotonic saline solutions ($I = 0.16 \text{ mol}\cdot\text{kg}^{-1}$) make **HEPPS** an excellent candidate for pH measurement in clinical media like blood plasma, as it does not precipitate polyvalent cations (e.g., Ca²⁺, Mg²⁺) like phosphate buffers can [8].

Key Takeaways

- **Primary Mechanism:** The primary mechanism of action of **HEPPS** is its ability to act as a zwitterionic buffer, maintaining pH within the 7.3-8.7 range.
- **Therapeutic Action:** A significant and promising secondary mechanism is its ability to bind to and disaggregate amyloid- β aggregates into non-toxic monomers, showing therapeutic potential in Alzheimer's disease models.

- **Research Utility:** Its chemical stability, low metal-ion binding, and minimal UV absorbance make it an excellent inert buffer for a wide range of biochemical and cell-based applications.

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